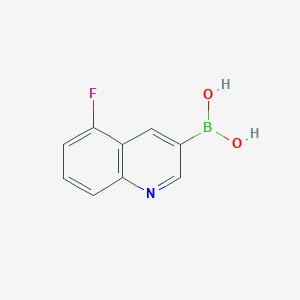
(5-Fluoro-3-quinolinyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Fluoro-3-quinolinyl)boronic acid is an organoboron compound that features a quinoline ring substituted with a fluorine atom at the 5-position and a boronic acid group at the 3-position. This compound is of significant interest in organic chemistry due to its utility in various coupling reactions, particularly the Suzuki-Miyaura cross-coupling reaction. The presence of both fluorine and boronic acid functionalities makes it a versatile building block for the synthesis of complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (5-Fluoro-3-quinolinyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. Typically, the reaction is performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods: Industrial production of this compound often employs continuous flow techniques for the Suzuki-Miyaura cross-coupling reaction. This method allows for the efficient and scalable synthesis of the compound by reacting heteroaryl halides with boronic esters under controlled conditions .
Analyse Des Réactions Chimiques
Types of Reactions: (5-Fluoro-3-quinolinyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).
Conditions: Typically performed under mild conditions with temperatures ranging from room temperature to 100°C.
Major Products: The major products formed from these reactions are biaryl or heteroaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Applications De Recherche Scientifique
(5-Fluoro-3-quinolinyl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (5-Fluoro-3-quinolinyl)boronic acid in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.
In biological applications, the boronic acid group can form reversible covalent bonds with diols, making it useful for sensing and inhibition of enzymes .
Comparaison Avec Des Composés Similaires
(3-Quinolinyl)boronic acid: Lacks the fluorine substitution, making it less reactive in certain coupling reactions.
(5-Fluoroquinoline-8-boronic acid): Similar structure but with the boronic acid group at a different position, affecting its reactivity and applications.
Uniqueness: The presence of both the fluorine atom and the boronic acid group in (5-Fluoro-3-quinolinyl)boronic acid enhances its reactivity and versatility in synthetic applications. The fluorine atom can influence the electronic properties of the molecule, making it more suitable for specific reactions and applications compared to its non-fluorinated counterparts .
Propriétés
Numéro CAS |
1264511-10-5 |
|---|---|
Formule moléculaire |
C9H7BFNO2 |
Poids moléculaire |
190.97 g/mol |
Nom IUPAC |
(5-fluoroquinolin-3-yl)boronic acid |
InChI |
InChI=1S/C9H7BFNO2/c11-8-2-1-3-9-7(8)4-6(5-12-9)10(13)14/h1-5,13-14H |
Clé InChI |
JMBPQVCINBCPSU-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(C=CC=C2F)N=C1)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


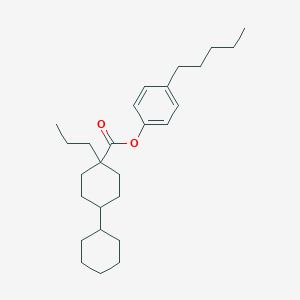
![[(1S,5R,8R,13R)-8-acetyloxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B14799224.png)
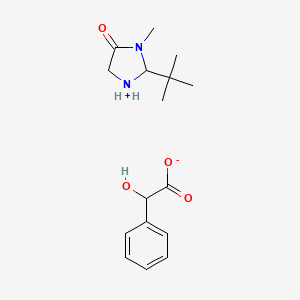
![N-{4-methyl-3-[(3-{4-[(3,4,5-trimethoxyphenyl)amino]-1,3,5-triazin-2-yl}pyridin-2-yl)amino]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B14799244.png)

![2-[(E)-N'-carbamimidoylcarbamimidoyl]sulfanylethanesulfonic acid](/img/structure/B14799253.png)
![tert-butyl cis-3a-(hydroxymethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B14799256.png)
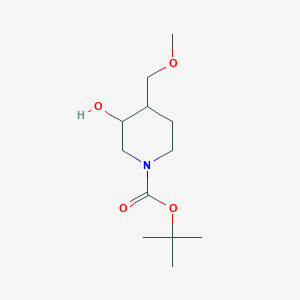
![N-benzyl-4-[(cyclohexylcarbamoyl)amino]-N-methylbenzenesulfonamide](/img/structure/B14799276.png)
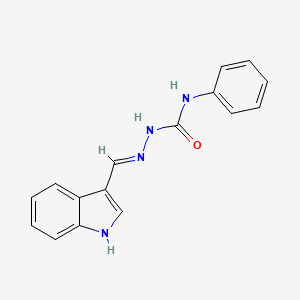
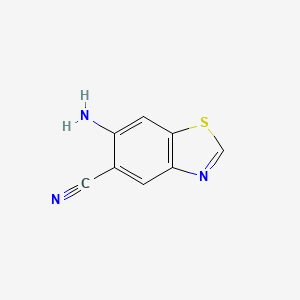
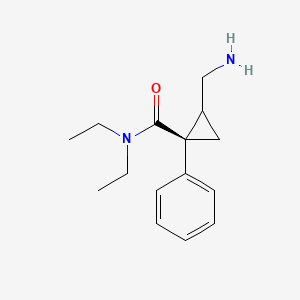
![[(4R)-4-methyl-4-phenylpyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B14799297.png)
![2-[(tert-butylamino)methyl]-4-[(7-chloroquinolin-4-yl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol,phosphoric Acid](/img/structure/B14799301.png)
